molecular formula C20H12N2 B13149418 Dibenzo[b,j][4,7]phenanthroline CAS No. 223-00-7

Dibenzo[b,j][4,7]phenanthroline

Cat. No.: B13149418
CAS No.: 223-00-7
M. Wt: 280.3 g/mol
InChI Key: UNCAYXRSJSUBAI-UHFFFAOYSA-N
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Description

Dibenzo[b,j][4,7]phenanthroline is a heterocyclic compound that belongs to the class of biquinolines It is characterized by its fused ring structure, which includes two benzene rings and a phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,j][4,7]phenanthroline can be synthesized through various methods. One of the most efficient methods involves the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid as a catalyst . This method is known for its rapid and efficient production of this compound derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,j][4,7]phenanthroline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of dibenzo[b,j][4,7]phenanthroline involves its interaction with molecular targets such as DNA and enzymes. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing cell death . The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

Dibenzo[b,j][4,7]phenanthroline can be compared with other similar compounds, such as:

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown a broad range of activities, making it a versatile compound for various applications.

Properties

CAS No.

223-00-7

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

quinolino[3,2-a]acridine

InChI

InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H

InChI Key

UNCAYXRSJSUBAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43

Origin of Product

United States

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